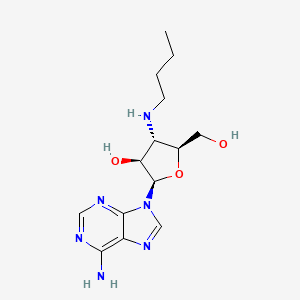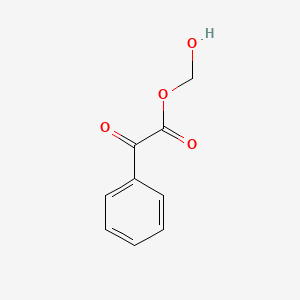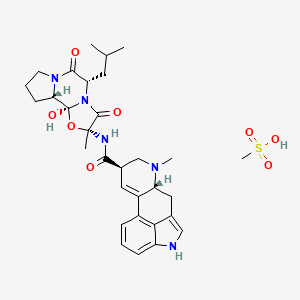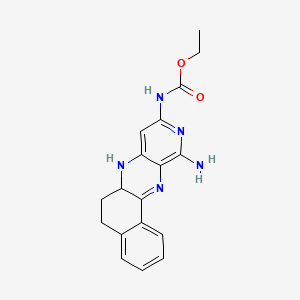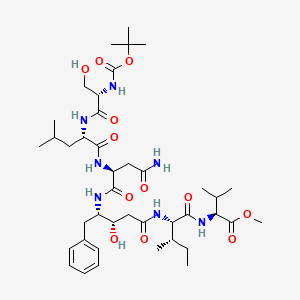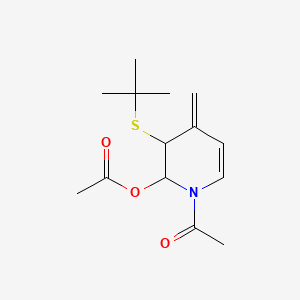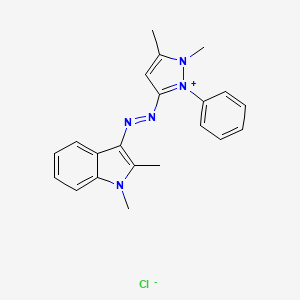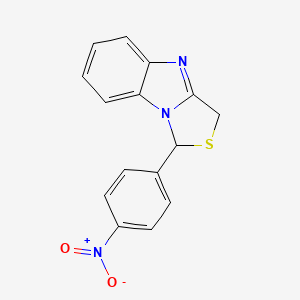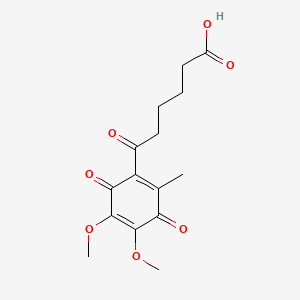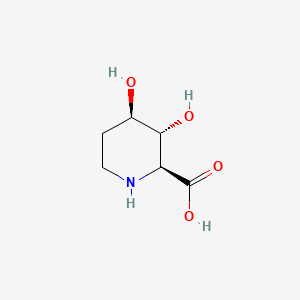
Potassium 6-deoxy-6'-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate is a complex organic compound that belongs to the family of cyclodextrins Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by alpha-1,4-glycosidic bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate involves several steps:
Starting Material: The process begins with beta-cyclodextrin as the starting material.
Functionalization: Beta-cyclodextrin is reacted with p-toluenesulfonic anhydride (Ts₂O) in water. This reaction is followed by treatment with 10% aqueous sodium hydroxide (NaOH) solution for 10 minutes.
Further Modification: The mono-6-deoxy-6-(O-p-toluenesulfonyl)-beta-cyclodextrin is further reacted with pyridine to introduce the pyridinio group. This step is followed by sulfonation to introduce the heptadecasulfate groups, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the mesitylenesulfonyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents like sodium borohydride (NaBH₄) can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclodextrins, while oxidation and reduction can modify the functional groups present on the compound.
Wissenschaftliche Forschungsanwendungen
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate has a wide range of scientific research applications:
Chemistry: It is used as a host molecule in supramolecular chemistry for the formation of inclusion complexes with guest molecules. This property is exploited in the development of sensors, catalysts, and drug delivery systems.
Biology: The compound is used in biological studies to investigate molecular interactions and to enhance the solubility and stability of bioactive molecules.
Industry: The compound is used in various industrial processes, including the formulation of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate involves its ability to form inclusion complexes with guest molecules. The cyclodextrin cavity provides a hydrophobic environment that can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the surrounding aqueous environment. This property enhances the solubility, stability, and bioavailability of the guest molecules. The mesitylenesulfonyl and pyridinio groups further modify the compound’s interaction with specific molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mono-6-deoxy-6-(O-p-toluenesulfonyl)-beta-cyclodextrin: This compound is a precursor in the synthesis of Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate and shares similar chemical properties.
Beta-cyclodextrin: The parent compound, which lacks the functional modifications present in the target compound.
Alpha-cyclodextrin and Gamma-cyclodextrin: Other members of the cyclodextrin family with different ring sizes and properties.
Uniqueness
Potassium 6-deoxy-6’-O-(mesitylenesulfonyl)-6-pyridinio-beta-cyclodextrin heptadecasulfate is unique due to its specific functional groups, which enhance its chemical reactivity and potential applications. The combination of mesitylenesulfonyl and pyridinio groups, along with the heptadecasulfate modification, provides distinct advantages in terms of solubility, stability, and molecular interactions compared to other cyclodextrins.
Eigenschaften
CAS-Nummer |
139570-37-9 |
|---|---|
Molekularformel |
C56H84NO36S+ |
Molekulargewicht |
1379.3 g/mol |
IUPAC-Name |
[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,25,30,35-pentakis(hydroxymethyl)-20-(pyridin-1-ium-1-ylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-15-yl]methyl 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C56H84NO36S/c1-18-9-19(2)49(20(3)10-18)94(77,78)79-17-27-48-34(69)41(76)56(86-27)92-47-26(16-62)85-55(40(75)33(47)68)91-46-25(15-61)84-54(39(74)32(46)67)90-45-24(14-60)83-53(38(73)31(45)66)89-44-23(13-59)82-52(37(72)30(44)65)88-43-22(12-58)81-51(36(71)29(43)64)87-42-21(11-57-7-5-4-6-8-57)80-50(93-48)35(70)28(42)63/h4-10,21-48,50-56,58-76H,11-17H2,1-3H3/q+1 |
InChI-Schlüssel |
CDTJCVLGFBBRAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)C[N+]1=CC=CC=C1)CO)CO)CO)CO)CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
